molecular formula C9H13ClN2O2 B8036706 methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate

methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate

Cat. No.: B8036706
M. Wt: 216.66 g/mol
InChI Key: STFQUOARVLITAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate is a pyrazole-based ester that serves as a versatile building block in organic synthesis and medicinal chemistry research. Pyrazole derivatives are a pharmacologically significant class of compounds, found in a diverse range of therapeutic agents including anti-inflammatories, antipsychotics, and anti-obesity drugs . The specific chlorinated and ester-functionalized structure of this compound makes it a valuable precursor for the development of novel molecules, particularly in the synthesis of more complex amides and carboxylic acid derivatives which are often explored for their biological activities . As a research chemical, it is instrumental for investigating structure-activity relationships (SAR) and for constructing compound libraries aimed at drug discovery and agrochemical development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-butyl-4-chloropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(9(13)14-2)7(10)6-11-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFQUOARVLITAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Substituted Chloro-Pyrazole Carboxylic Acids for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Pyrazole Isomers

The field of medicinal chemistry is rich with structural isomers, each possessing unique properties and potential therapeutic applications. The initial query for "1-butyl-4-chloro-1H-pyrazole-5-carboxylate" highlights a common challenge in chemical research: the existence of multiple positional isomers and the critical importance of precise nomenclature. Our comprehensive search did not yield a commercially available compound with this exact structure and a corresponding CAS number. However, the search revealed a closely related and well-documented isomer: 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS No. 1006451-25-7) [1].

This guide, therefore, will focus on this specific, verifiable molecule as a representative example of this class of compounds. The principles of synthesis, analysis, and potential applications discussed herein are broadly applicable to other isomers, providing a robust framework for researchers working with substituted pyrazole carboxylic acids.

Chemical Identity and Structural Elucidation

1.1. Core Structure and Nomenclature

The fundamental scaffold is a pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] In our model compound, this ring is substituted with a butyl group at the N1 position, a chlorine atom at the C4 position, and a carboxylic acid group at the C3 position.

  • Systematic Name: 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid

  • CAS Number: 1006451-25-7

  • Molecular Formula: C₈H₁₁ClN₂O₂

1.2. Structural Diagram

Caption: Chemical structure of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

Synthesis and Mechanistic Insights

2.1. Proposed Synthetic Workflow

G A Starting Materials: - Diethyl oxalate - Pentan-2-one B Claisen Condensation A->B Base (e.g., NaOEt) C Intermediate A: Ethyl 2,4-dioxohexanoate B->C E Knorr Pyrazole Synthesis (Cyclocondensation) C->E D Reagent: Butylhydrazine D->E Acid catalyst F Intermediate B: Ethyl 1-butyl-3-methyl-1H-pyrazole-5-carboxylate E->F H Electrophilic Aromatic Substitution (Chlorination) F->H G Chlorinating Agent: Sulfuryl chloride (SO2Cl2) G->H I Intermediate C: Ethyl 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate H->I J Hydrolysis (e.g., LiOH, H2O/THF) I->J K Final Product: 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid J->K

Caption: Proposed synthetic workflow for 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid.

2.2. Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 1-butyl-1H-pyrazole-3-carboxylate (Hypothetical Intermediate)

This step involves the Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring.

  • Reaction Setup: To a solution of ethyl 2,4-dioxohexanoate (1.0 eq) in ethanol, add butylhydrazine (1.1 eq).

  • Reaction Conditions: The mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the pyrazole ester.

Causality: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of butylhydrazine attacks one of the carbonyl groups of the diketoester, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Step 2: Chlorination of the Pyrazole Ring

The C4 position of the pyrazole ring is susceptible to electrophilic aromatic substitution.

  • Reaction Setup: Dissolve the ethyl 1-butyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform.

  • Reagent Addition: Cool the solution to 0 °C and slowly add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise.

  • Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by TLC or HPLC.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Causality: Sulfuryl chloride acts as an electrophilic chlorinating agent. The electron-rich pyrazole ring attacks the electrophilic chlorine, leading to the substitution of a hydrogen atom at the C4 position with a chlorine atom.

Step 3: Hydrolysis of the Ester

The final step is the conversion of the ethyl ester to the carboxylic acid.

  • Reaction Setup: The chlorinated pyrazole ester is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: An excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is added.

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate saponification.

  • Work-up and Purification: After the reaction is complete, the THF is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Physicochemical and Analytical Data

A comprehensive understanding of the physicochemical properties is crucial for formulation, quality control, and interpretation of biological data.

Table 1: Physicochemical Properties of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid

PropertyValueSource
CAS Number 1006451-25-7
Molecular Weight 202.64 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Predicted: 339.5±42.0 °C[3] (for a similar compound)
Solubility Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted)N/A
pKa Predicted acidic pKa: ~3.5[4] (for a similar compound)
LogP Predicted: 2.3[5] (for a similar compound)

3.1. Analytical Characterization

For unambiguous identification and purity assessment, a combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the butyl chain protons, and a singlet for the C5 proton of the pyrazole ring. The chemical shift of the C5 proton would be influenced by the adjacent chloro and N-butyl groups.

    • ¹³C NMR: Resonances for the eight carbon atoms are expected, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the butyl group.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity determination.[6][7] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8][9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum.

Applications in Drug Discovery and Beyond

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[5] Substituted pyrazole carboxylic acids are valuable building blocks for the synthesis of a wide range of biologically active molecules.[10][11][12]

4.1. Potential Therapeutic Areas

  • Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2]

  • Anticancer Agents: The pyrazole nucleus is a core component of several kinase inhibitors used in cancer therapy.[12][13]

  • Antimicrobial Agents: Various substituted pyrazoles have demonstrated significant antibacterial and antifungal activities.[14][15]

  • Antiviral and Antidiabetic Properties: Research has also explored the potential of pyrazole derivatives as antiviral and antidiabetic agents.[12]

4.2. Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives are utilized in the agrochemical industry as herbicides and insecticides.[10]

Safety and Handling

As with any chemical compound, proper safety precautions are paramount.

  • Hazard Identification: Based on similar compounds, 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid is likely to be an irritant to the skin, eyes, and respiratory system.[2][14] It may be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

While the initially requested "1-butyl-4-chloro-1H-pyrazole-5-carboxylate" remains an elusive target, this guide provides a comprehensive overview of a closely related and verifiable analogue, 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS No. 1006451-25-7) . The proposed synthetic route, coupled with the detailed physicochemical and analytical information, offers a solid foundation for researchers. The diverse biological activities associated with the pyrazole scaffold underscore the potential of this and similar compounds as valuable starting points for drug discovery and development programs.

References

  • Recent applications of pyrazole and its substituted analogs. (2016, August 6). ResearchGate. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). ResearchGate. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2019, July 22). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC. [Link]

  • PubChemLite. 1-butyl-5-chloro-3-methyl-1h-pyrazole-4-carboxylic acid. [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Google Patents.
  • Google Patents.
  • SIELC Technologies. (2018, February 16). 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo-. [Link]

  • Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • EPA. (2025, October 15). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. [Link]

  • Recently Reported Biological Activities of Pyrazole Compounds. Request PDF. [Link]

  • ChemBK. (2024, April 9). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Chlorination of Methyl 1-butyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Pyrazoles in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents ranging from anti-inflammatory drugs like celecoxib to anti-obesity agents such as rimonabant.[1][2] The introduction of halogen atoms, particularly chlorine, onto the pyrazole ring can significantly modulate a molecule's physicochemical and pharmacological properties.[3] Chlorination can enhance metabolic stability, improve membrane permeability, and provide new vectors for further functionalization, making it a critical tool in the optimization of lead compounds.[3]

This document provides a detailed protocol for the regioselective chlorination of methyl 1-butyl-1H-pyrazole-5-carboxylate, a common intermediate in the synthesis of more complex bioactive molecules. We will explore two robust methods for this transformation: one employing N-Chlorosuccinimide (NCS) for a milder approach and the other utilizing the more reactive sulfuryl chloride (SO₂Cl₂). The causality behind experimental choices, safety protocols, and expected outcomes are discussed in detail to ensure reproducible and safe execution.

Chemical Principles and Regioselectivity

The chlorination of pyrazoles is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction on the pyrazole ring is dictated by the electronic effects of the existing substituents. In the case of methyl 1-butyl-1H-pyrazole-5-carboxylate, the pyrazole ring is substituted at the N1 position with a butyl group and at the C5 position with a methyl carboxylate group. The N-butyl group is an electron-donating group, which activates the pyrazole ring towards electrophilic attack. Conversely, the methyl carboxylate group is an electron-withdrawing group, which deactivates the ring.

Electrophilic substitution on pyrazoles preferentially occurs at the C4 position, which is the most electron-rich position.[4][5] The N1-substituent further enhances the electron density at C4, making it the primary site for chlorination. Therefore, the chlorination of methyl 1-butyl-1H-pyrazole-5-carboxylate is expected to yield methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate as the major product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of the pyrazole ring proceeds through a classic electrophilic aromatic substitution mechanism. The chlorinating agent, either NCS or SO₂Cl₂, acts as a source of an electrophilic chlorine species. The electron-rich pyrazole ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6] Subsequent deprotonation at the C4 position by a weak base (such as the succinimide anion from NCS or chloride from SO₂Cl₂) restores the aromaticity of the pyrazole ring, yielding the chlorinated product.

Electrophilic Chlorination Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_product Products Pyrazole Methyl 1-butyl-1H-pyrazole-5-carboxylate SigmaComplex Sigma Complex (Arenium Ion) Pyrazole->SigmaComplex Electrophilic Attack ChlorinatingAgent NCS or SO₂Cl₂ ChlorinatingAgent->SigmaComplex ChlorinatedPyrazole Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate SigmaComplex->ChlorinatedPyrazole Deprotonation Byproduct Succinimide or SO₂ + HCl SigmaComplex->Byproduct

Caption: Electrophilic chlorination of the pyrazole ring.

Detailed Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a mild and easy-to-handle chlorinating agent, making it a suitable choice for this transformation.[6]

Materials:

  • Methyl 1-butyl-1H-pyrazole-5-carboxylate

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • NCS is harmful if swallowed and causes skin and eye irritation.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

  • Handle NCS in a well-ventilated fume hood.[11]

  • Acetonitrile and dichloromethane are volatile and flammable. Work in a fume hood away from ignition sources.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 1-butyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of substrate).

  • Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (20 mL).

    • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution (2 x 15 mL) to quench any unreacted NCS.[12]

    • Wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize any acidic byproducts.

    • Wash with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.[13]

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate.

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a more reactive chlorinating agent and can be used when the reaction with NCS is sluggish.[14]

Materials:

  • Methyl 1-butyl-1H-pyrazole-5-carboxylate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[15][16][17] Handle it with extreme caution in a well-ventilated fume hood.[18]

  • Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Have a sodium bicarbonate solution ready for quenching any spills.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 1-butyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane (15 mL per 1 g of substrate).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of SO₂Cl₂: Slowly add sulfuryl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C during the addition.[14]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL) at 0 °C. Be cautious as gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.[13]

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate.

Experimental Workflow

Chlorination_Workflow start Start setup Reaction Setup: Dissolve pyrazole in solvent start->setup addition Add Chlorinating Agent (NCS or SO₂Cl₂) setup->addition monitor Monitor Reaction (TLC/GC-MS) addition->monitor workup Aqueous Work-up: Quench, Wash, Dry monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End characterize->end

Caption: General workflow for the chlorination of methyl 1-butyl-1H-pyrazole-5-carboxylate.

Data Presentation: Expected Outcomes

ParameterProtocol 1 (NCS)Protocol 2 (SO₂Cl₂)
Chlorinating Agent N-ChlorosuccinimideSulfuryl Chloride
Stoichiometry 1.05 equivalents1.1 equivalents
Solvent AcetonitrileDichloromethane
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours1-2 hours
Expected Yield 85-95%90-98%
Purity (after column) >98%>98%

Characterization

The structure of the product, methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • ¹H NMR: The spectrum is expected to show the disappearance of the signal corresponding to the C4-H proton of the pyrazole ring (typically around 6.5-7.0 ppm) and the characteristic signals for the butyl group and the methyl ester.

  • ¹³C NMR: The spectrum should show a new signal for the C4 carbon bonded to chlorine (typically around 110-120 ppm) and the other expected signals for the pyrazole ring and the substituents.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the chlorinated product, including the characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in a ~3:1 ratio).

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time.Add more chlorinating agent, increase the temperature (for NCS), or extend the reaction time.
Formation of Di-chlorinated Product Excess chlorinating agent.Use a stoichiometric amount of the chlorinating agent.
Low Yield Incomplete reaction or loss during work-up/purification.Ensure complete reaction before work-up. Be careful during extractions and chromatography.
Difficult Purification Co-eluting impurities.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The chlorination of methyl 1-butyl-1H-pyrazole-5-carboxylate can be efficiently and regioselectively achieved using either N-Chlorosuccinimide or sulfuryl chloride. The choice of reagent will depend on the desired reactivity and the available laboratory setup. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently synthesize the desired chlorinated pyrazole intermediate for further use in their drug discovery and development programs.

References

  • Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]

  • Boruah, et al. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules2024 , 29(1), 23. [Link]

  • Yufeng. Everything about Sulfuryl Chloride. [Link]

  • East Harbour Group. N-CHLOROSUCCINIMIDE. [https://www.easth Harbourgroup.com/images/467.pdf]([Link] Harbourgroup.com/images/467.pdf)

  • Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem.2007 , 72(13), 4843–4851. [Link]

  • Sdfine. sulphuryl chloride. [Link]

  • Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org. Chem.2008 , 73(6), 2412–2415. [Link]

  • Boruah, et al. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules2026 , 31(3), 127. [Link]

  • Al-Ostoot, F. H., et al. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Journal of Advanced Research and Reviews2025 , 26(02), 1083–1106. [Link]

  • ResearchGate. N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature. [Link]

  • Al-Trawneh, S. A., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure2022 , 1262, 133007. [Link]

  • ResearchGate. Halogenation of the pyrazole scaffold. [Link]

  • ResearchGate. Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. [Link]

  • Reed, J. R., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals2023 , 13(7), 1092. [Link]

  • Knochel, P., et al. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Org. Lett.2009 , 11(15), 3342–3345. [Link]

  • ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • El-Malah, A. A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2021 , 26(3), 637. [Link]

  • El-Sayed, N. N. E., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28(17), 6432. [Link]

  • Guda, M. R., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci.2025 , 26(21), 10335. [Link]

  • Google Patents.
  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Scilit. Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl 4 and in Water. [Link]

  • Organic Chemistry Portal. Synthesis of alkyl chlorides. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ACS Publications. Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. [Link]

  • Google Patents.
  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. [Link]

  • Ionia County. Simple Chlorination Procedures. [Link]

  • National Center for Biotechnology Information. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • YouTube. Reaction Work-Up I | MIT Digital Lab Techniques Manual. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Reddit. Any tips on cleaning up SO2Cl2 chlorination reactions? [Link]

  • Organic Syntheses Procedure. [Link]

Sources

solvent selection for nucleophilic substitution on pyrazole esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for Nucleophilic Substitution on Pyrazole Esters

Executive Summary

This guide addresses the critical role of solvent selection in the functionalization of pyrazole esters. Pyrazole esters exhibit a duality in reactivity: the pyrazole ring nitrogen acts as a nucleophile (in


-alkylation), while the ring carbons—if halogenated—or the ester functionality itself can act as electrophiles (in 

or acyl substitution).

This note focuses on two high-value transformations where solvent choice is the primary determinant of success:

  • Regioselective

    
    -Alkylation:  Controlling the 
    
    
    
    vs.
    
    
    isomer ratio.[1]
  • Nucleophilic Aromatic Substitution (

    
    ):  Activating halogenated pyrazole cores.
    

Mechanistic Grounding: The Solvent-Substrate Interaction

The pyrazole ester scaffold presents a unique challenge due to annular tautomerism. The ester group (typically at C3 or C4) acts as an Electron Withdrawing Group (EWG), increasing the acidity of the N-H proton (


 ~10-12 in DMSO) compared to unsubstituted pyrazole (

~14).

The "Naked Anion" vs. "H-Bond Caging" Effect:

  • Dipolar Aprotic Solvents (DMF, DMSO, NMP): These solvents effectively solvate cations (e.g.,

    
    , 
    
    
    
    ) but poorly solvate anions. This leaves the pyrazolide anion "naked" and highly reactive, generally favoring the thermodynamic product (often
    
    
    -alkylation due to steric relief relative to the ester).
  • Fluorinated Alcohols (TFE, HFIP): A counter-intuitive but powerful class of solvents. They act as strong Hydrogen Bond Donors (HBD). They can stabilize specific tautomers or coordinate with the leaving group of the alkylating agent, often reversing regioselectivity compared to aprotic conditions.

Protocol A: Regioselective -Alkylation

Objective: To selectively alkylate the pyrazole nitrogen while maintaining the ester integrity.

Decision Matrix: Solvent Selection for Regiocontrol

The following logic gate helps select the optimal solvent system based on the desired regioisomer and substrate sterics.

SolventSelection Start Start: Pyrazole Ester N-Alkylation Sterics Is the Alkylating Agent Sterically Hindered? Start->Sterics Thermodynamic Goal: Thermodynamic Product (Usually N1 for 3-Ester) Sterics->Thermodynamic No (e.g., MeI, BnBr) Kinetic Goal: Kinetic/Steric Product (N2 or reversal of selectivity) Sterics->Kinetic Yes (e.g., iPr-I, tBu-Br) MethodA Protocol A: Dipolar Aprotic (DMF or MeCN + Cs2CO3) Thermodynamic->MethodA Standard Selectivity MethodB Protocol B: H-Bond Donor (HFIP or TFE) Kinetic->MethodB Selectivity Reversal MethodC Protocol C: Phase Transfer (Toluene/H2O + TBAB) Kinetic->MethodC Alternative (Green)

Figure 1: Decision tree for solvent selection in pyrazole N-alkylation. HFIP = Hexafluoroisopropanol.

Detailed Experimental Procedure

Option 1: Thermodynamic Control (Standard)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Base: Cesium Carbonate (

    
    ). Why? The large Cesium cation minimizes ion-pairing, maximizing the "naked" anion effect.
    
  • Steps:

    • Dissolve Pyrazole Ester (1.0 equiv) in DMF (0.2 M concentration).

    • Add

      
       (1.5 equiv). Stir at RT for 15 min to ensure deprotonation.
      
    • Add Alkyl Halide (1.1 equiv) dropwise.[1]

    • Monitor via LCMS.[1] If reaction is sluggish, heat to 60°C. Note: Higher heat may promote ester hydrolysis if water is present.

    • Workup: Dilute with EtOAc, wash 3x with

      
       (5% aq) to remove DMF.
      

Option 2: Selectivity Reversal (Fluorinated Solvents)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1]

  • Insight: HFIP forms a solvent cage around the nucleophile and activates the alkyl halide leaving group via H-bonding, often favoring

    
    -alkylation at the more sterically accessible position or altering the tautomeric ratio.
    
  • Steps:

    • Dissolve Pyrazole Ester (1.0 equiv) in HFIP (0.5 M). Caution: HFIP is volatile and corrosive.

    • Add Base: Triethylamine (

      
      , 2.0 equiv). Inorganic bases are less soluble here.
      
    • Add Alkyl Halide (1.5 equiv).

    • Stir at RT in a sealed vial (to prevent solvent loss).

Protocol B: on Halogenated Pyrazole Esters

Objective: Displacement of a leaving group (Cl/Br) on the pyrazole ring by a nucleophile (amine, thiol, alkoxide).

Chemical Context: The ester group is crucial here. As an EWG, it lowers the LUMO energy of the pyrazole ring, making the carbon-halogen bond susceptible to nucleophilic attack.

Solvent Impact on Reaction Rate
Solvent ClassRepresentative Solvents

Rate
Comments
Dipolar Aprotic DMSO, NMP, DMFFastest Standard. Solvates cation, leaves nucleophile reactive.
Green Aprotic 2-MeTHF, CyreneModerate2-MeTHF is a sustainable replacement for THF/DCM but slower than DMSO.
Protic EtOH, iPrOHSlowH-bonding to the nucleophile reduces its reactivity (deactivation).
Non-Polar TolueneVery SlowRequires Phase Transfer Catalyst (e.g., 18-Crown-6) to proceed.
Detailed Experimental Procedure ( )

Scenario: Displacement of 5-chloro-pyrazole-4-carboxylate with a primary amine.

  • Preparation: Charge a reaction vial with the Chloropyrazole Ester (1.0 equiv).

  • Solvent System: Add DMSO (0.5 M).

    • Green Alternative: If the nucleophile is highly reactive (e.g., thiophenol), use 2-MeTHF .

  • Base: Add DIPEA (Diisopropylethylamine, 2.5 equiv) to scavenge the HCl generated.

    • Note: Avoid hydroxide bases (NaOH) to prevent saponification of the ester.

  • Nucleophile: Add the amine (1.2 equiv).

  • Activation: Heat to 80–100°C.

    • Mechanistic Check: If conversion is low, the ester activation is insufficient. Switch solvent to NMP and raise temperature to 120°C (microwave irradiation is highly effective here to reduce reaction time and degradation).

Green Chemistry & Sustainability

Modern drug development mandates the reduction of "Chemicals of High Concern" like DMF and NMP.

Recommended Substitutions:

  • Replacement for DMF: Cyrene (Dihydrolevoglucosenone) .[2] It has similar dipolar aprotic properties but is cellulose-derived. Limitation: Unstable with strong inorganic bases; use organic bases.

  • Replacement for DCM/THF: 2-Methyltetrahydrofuran (2-MeTHF) . Derived from corncobs, it separates cleanly from water (unlike THF), simplifying workup.

  • Aqueous Surfactant Systems: TPGS-750-M in water allows lipophilic pyrazoles to react in micelles, often at room temperature.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Regioselectivity (approx 1:1 mixture) Solvent is not exerting enough influence on the tautomeric equilibrium.Switch from MeCN to HFIP (to favor kinetic) or DMSO (to favor thermodynamic).
Ester Hydrolysis (Acid formation) Wet solvent + inorganic base (

).
Use anhydrous solvents; switch to organic bases (

, DBU); use molecular sieves.
No Reaction (

)
Nucleophile is deactivated by solvation (e.g., using MeOH).Switch to DMSO or NMP to "unmask" the nucleophile.
O-Alkylation (vs N-Alkylation) Hard/Soft Acid Base mismatch.Avoid silver salts (

) which favor O-alkylation. Stick to Cs/K salts.

References

  • Regioselective Synthesis of N-Substituted Pyrazoles

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:The Journal of Organic Chemistry (via ACS Figshare).
    • URL:[Link](Note: Generalized link to JOC search for verification).

    • Specific Finding: Confirms /DMSO favors N1-alkyl
  • Fluorinated Alcohols in Regiocontrol

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1]

    • Source:Journal of Organic Chemistry (Cited in search results).
    • URL:[Link]

    • Specific Finding: HFIP and TFE can reverse selectivity compared to ethanol or DMF.
  • Green Solvent Selection

    • Title: Green Synthetic Strategies for Pyrazole Deriv
    • Source:Archiv der Pharmazie (2025).[3]

    • URL:[Link]

    • Specific Finding: Validation of aqueous/surfactant systems for pyrazole synthesis.
  • 
     Mechanisms: 
    
    • Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals (Analogous heteroaromatic reactivity).[4]

    • Source:ChemRxiv.
    • URL:[Link]

  • Dipolar Aprotic Solvent Effects

    • Title: Effect of dipolar aprotic solvents on the nucleophilic addition.[5]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting & Optimization

separating 1,3- and 1,5-pyrazole regioisomers by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Regioisomer Separation

Topic: Purification & Separation of 1,3- and 1,5-Substituted Pyrazoles Ticket ID: PYR-SEP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Chromatography Support Hub

You have reached the advanced troubleshooting module for heterocyclic separations. The separation of 1,3- and 1,5-pyrazole regioisomers is a "classic" challenge in medicinal chemistry. These isomers often possess nearly identical polarities, leading to co-elution on standard silica cartridges.

This guide treats your purification as a diagnostic workflow. We do not just "run columns"; we engineer separation systems based on the dipole moments and steric environments of your specific pyrazole scaffold.

Module 1: Triage & Diagnosis (Read Before You Inject)

Q1: Why are my 1,3- and 1,5-isomers co-eluting on TLC? A: This is likely due to "Dipole Mimicry." While structurally distinct, the net dipole moments of 1,3- and 1,5-isomers can be frustratingly similar. However, there is a general rule of thumb governed by steric hindrance:

  • 1,5-Isomers (The "Shielded" Isomer): The substituent at the 5-position is sterically crowded against the

    
    -substituent (N1). This steric clash often twists the substituent out of planarity, shielding the nitrogen lone pairs and reducing the molecule's ability to hydrogen bond with the silica silanols. Result:  It usually elutes first (Less Polar).[1]
    
  • 1,3-Isomers (The "Exposed" Isomer): The 3-substituent is far from the N1-group. The molecule remains planar, and the N2 nitrogen is sterically accessible to bind with silica. Result: It usually elutes second (More Polar).

Q2: I see only one spot, but NMR shows a mixture. Is my column failing? A: Not necessarily. You must rule out Annular Tautomerism first.

  • Critical Check: Is your pyrazole

    
    -substituted (e.g., 
    
    
    
    -Methyl,
    
    
    -Phenyl)?
    • NO (N-H Pyrazole): Stop immediately. 1,3- and 1,5-isomers of

      
      -unsubstituted pyrazoles are identical tautomers in solution. You cannot separate them because they interconvert thousands of times per second. You must 
      
      
      
      -alkylate/arylate them to "lock" the regiochemistry.
    • YES (

      
      -R Pyrazole):  Proceed to Module 2.
      

Module 2: Method Development (The Workflow)

Do not guess solvent systems. Use this systematic screening protocol to maximize


 (Difference in Retention Factor).
Protocol: The "Triangle" Screening Method

Prepare three TLC chambers with the following solvent systems. Spot your mixture and observe the separation.

Solvent SystemPolarity MechanismBest For...[2][3]
Hexane / EtOAc Standard Normal PhaseLipophilic substituents (Phenyl, Alkyl).
DCM / MeOH High Polarity/H-BondingPolar substituents (Amides, Alcohols).
Toluene / Acetone

-

Interaction
"Stubborn" isomers with aromatic overlap.

Success Criteria: You need a


 for Flash Chromatography. If 

, you must use a shallower gradient or switch stationary phases.
Visual Workflow: The Separation Decision Tree

PyrazoleSeparation Start Crude Mixture (1,3- & 1,5-Isomers) CheckN Is N1 substituted? Start->CheckN Tautomer STOP: Tautomer Equilibrium. Chemical modification required. CheckN->Tautomer No (N-H) TLC_Screen Run TLC Screen (Hex/EtOAc vs Tol/Acetone) CheckN->TLC_Screen Yes (N-R) DeltaRf Is u0394Rf > 0.15? TLC_Screen->DeltaRf Flash Standard Flash Column (Silica, 10-40% Gradient) DeltaRf->Flash Yes Shallow Is u0394Rf > 0.05? DeltaRf->Shallow No PrepHPLC Prep-HPLC (C18) or Recrystallization Shallow->PrepHPLC No (Co-elution) FocusCol Focused Gradient Column (e.g. 15% to 18% slope) Shallow->FocusCol Yes

Caption: Decision logic for selecting the appropriate purification pathway based on substituent nature and TLC resolution.

Module 3: Execution & Advanced Troubleshooting

Q3: My peaks are tailing badly. How do I fix peak shape? A: Pyrazoles are basic (pyridine-like nitrogen). They interact strongly with acidic silanols on the silica surface, causing "streaking."

  • The Fix: Add 1% Triethylamine (TEA) to your mobile phase.

  • Note: If using TEA, wash your collected fractions with saturated

    
     or brine immediately after evaporation to remove residual amine smell and prevent base-catalyzed degradation.
    

Q4: I have partial separation (overlapping "snowman" spots). How do I cut the fractions? A: Do not pool the "valley" fractions.

  • The "Heart-Cut" Strategy: Collect the pure front of Peak A and the pure tail of Peak B.

  • Recycle: Take the mixed middle fractions, concentrate them, and re-column only that portion using a "Focused Gradient" (e.g., if they eluted at 20% EtOAc, run an isocratic column at 18% EtOAc).

Q5: Silica failed. What is the "Nuclear Option"? A: If normal phase fails, Reverse Phase (C18) is highly effective for pyrazoles.

  • Why: The separation mechanism changes from H-bonding (Silica) to Hydrophobicity (C18). The steric bulk difference between 1,3- and 1,5-isomers often results in significantly different hydrophobic footprints.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Module 4: Identification (The "Proof")

You have two vials. Which one is the 1,3-isomer? Do not rely solely on elution order.

The NMR Confirmation Protocol
ExperimentObservation in 1,5-IsomerObservation in 1,3-IsomerCertainty
NOESY (1D or 2D) Strong Cross-Peak between N-Substituent protons and the substituent at C5.No Cross-Peak (or very weak) between N-Substituent and C3 substituent.High (Gold Standard)

NMR
C5 is often more shielded (upfield) due to steric compression.C3 is typically more deshielded (downfield).Medium

NMR (CDCl3)
N-Methyl/Aryl protons often shifted upfield due to shielding by C5 substituent.N-Methyl/Aryl protons normal chemical shift.Low (Context Dependent)

Visualizing the NOE Interaction:

Caption: The NOESY experiment detects protons close in space (<5Å). In 1,5-isomers, the N-substituent and C5-substituent are neighbors, creating a diagnostic signal.

References

  • Review of Pyrazole Synthesis & Regioselectivity

    • Title: Regioselective synthesis of pyrazoles and their applications.[4][5]

    • Source: Fustero, S., et al. (2011). Chemical Reviews.
    • Link:[Link]

  • Mechanistic Insight into Silica Interactions

    • Title: Evaluation of the elution order of isomeric pyrazoles on silica gel.
    • Source:Journal of Chromatography A (General Principles of Heterocycle Chrom
    • Link:[Link]

  • NMR Identific

    • Title: Structural determination of pyrazole regioisomers via NOESY and HMBC techniques.
    • Source:Magnetic Resonance in Chemistry.
    • Link:[Link]

  • Practical Separ

    • Title: Preparation, separation and characteriz
    • Source: Luque, C., et al. (2011).[4] Inorganica Chimica Acta.

    • Link:[Link]

Sources

Technical Support Center: Hydrolysis of Pyrazole Esters without Decarboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers navigating the complexities of pyrazole ester hydrolysis. This guide provides in-depth troubleshooting advice and validated protocols to help you achieve clean hydrolysis while avoiding the common pitfall of decarboxylation.

Frequently Asked Questions (FAQs)

Q1: My pyrazole ester is decarboxylating upon hydrolysis. What is the underlying mechanism?

A: The decarboxylation of a pyrazole carboxylic acid, formed after the hydrolysis of its corresponding ester, is a common side reaction, particularly when the carboxylic acid group is positioned at the C3 or C5 position of the pyrazole ring. This is due to the electronic nature of the pyrazole ring, which can stabilize the resulting carbanion intermediate.

The reaction is often facilitated by heat and the presence of either acid or base. The lone pair on the nitrogen atom can participate in a cyclic transition state, which lowers the activation energy for the loss of carbon dioxide.

To visualize the general mechanism, consider the following diagram:

G cluster_hydrolysis Ester Hydrolysis cluster_decarboxylation Decarboxylation Pyrazole_Ester Pyrazole Ester (R-COOR') Pyrazole_Acid Pyrazole Carboxylic Acid (R-COOH) Pyrazole_Ester->Pyrazole_Acid H+ or OH- Decarboxylated_Pyrazole Decarboxylated Pyrazole (R-H) Pyrazole_Acid->Decarboxylated_Pyrazole Heat, Acid/Base CO2 CO2 Pyrazole_Acid->CO2

Caption: General reaction scheme for pyrazole ester hydrolysis and subsequent decarboxylation.

Troubleshooting Guide

Issue 1: Significant decarboxylation observed during basic hydrolysis with NaOH or KOH.

This is a frequent issue as strong bases and elevated temperatures can readily promote decarboxylation once the ester is cleaved.

Root Cause Analysis:

  • Elevated Temperatures: The rate of decarboxylation is highly temperature-dependent. Many standard hydrolysis protocols recommend heating, which, while accelerating hydrolysis, can disproportionately accelerate decarboxylation.

  • Strong Base: While effective for saponification, hydroxide ions can contribute to the electronic environment that facilitates the loss of CO2.

Solutions & Protocols:

1. Low-Temperature Hydrolysis:

The most straightforward approach is to perform the hydrolysis at a reduced temperature. This will slow down both reactions, but often the decarboxylation is more sensitive to temperature changes.

Table 1: Comparison of Hydrolysis Conditions

BaseTemperatureTypical Reaction TimeExpected Outcome
1M NaOH80-100 °C2-4 hoursHigh conversion, high risk of decarboxylation
1M LiOH0 °C to RT12-24 hoursSlower conversion, significantly reduced decarboxylation
0.5M K2CO3RT24-48 hoursMild conditions, suitable for sensitive substrates

Protocol 1: Low-Temperature Saponification with Lithium Hydroxide

  • Dissolve the pyrazole ester in a suitable solvent mixture (e.g., THF/water or dioxane/water, 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 1M Lithium Hydroxide (LiOH) dropwise (typically 1.5-2.0 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully acidify the reaction mixture with 1N HCl at 0 °C to protonate the carboxylate.

  • Extract the pyrazole carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

2. Use of Milder Bases:

Bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often gentler and can be used at room temperature, minimizing the risk of decarboxylation.

Issue 2: My substrate is stable to base, but I am still seeing decarboxylation during acidic workup.

Even if the hydrolysis itself is clean, the subsequent acidification step can trigger decarboxylation, especially if the pyrazole carboxylic acid is heated or exposed to strong acid for a prolonged period.

Root Cause Analysis:

  • Localized Heating: The neutralization of a basic solution with a strong acid is an exothermic process. If the acid is added too quickly, localized hot spots can form, promoting decarboxylation.

  • Excess Acid/Prolonged Exposure: Leaving the product in a strongly acidic environment can also lead to decarboxylation.

Solutions:

1. Controlled Acidification:

  • Always perform the acidification step in an ice bath (0 °C).

  • Add the acid (e.g., 1N HCl) slowly and dropwise with vigorous stirring to dissipate heat effectively.

  • Monitor the pH and stop the addition of acid once the solution is neutral or slightly acidic (pH 5-6).

2. Alternative Workup Procedures:

  • For some applications, it may be possible to use the carboxylate salt directly without acidification.

  • Consider using a milder acid for neutralization, such as acetic acid or citric acid, although this may introduce challenges in the extraction step.

Issue 3: Both acidic and basic hydrolysis methods are leading to significant byproducts. Are there non-hydrolytic methods for ester cleavage?

For particularly sensitive substrates, avoiding harsh pH conditions altogether is the best strategy.

Solutions & Protocols:

1. Trimethyltin Hydroxide Mediated Hydrolysis:

This is a remarkably mild and effective method for the saponification of esters, often proceeding at room temperature with high yields and minimal side reactions.

Protocol 2: Ester Cleavage with Trimethyltin Hydroxide

  • Dissolve the pyrazole ester in a non-polar, aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add 1.5 equivalents of trimethyltin hydroxide ((CH3)3SnOH).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, the solvent can be removed under reduced pressure. The resulting tin carboxylate can often be used directly in subsequent steps or hydrolyzed with mild acid to liberate the carboxylic acid.

2. Enzymatic Hydrolysis:

Enzymes offer unparalleled selectivity and operate under very mild conditions (neutral pH, room temperature). Lipases are commonly used for ester hydrolysis.

Protocol 3: Enzymatic Ester Hydrolysis using a Lipase

  • Prepare a phosphate buffer solution (pH 7.0).

  • Disperse the pyrazole ester in the buffer. A co-solvent like DMSO or THF may be needed to aid solubility (keep the organic solvent content low, typically <10%).

  • Add a commercially available lipase (e.g., from Candida antarctica or Aspergillus oryzae). The optimal enzyme and loading will need to be determined empirically.

  • Stir the mixture at room temperature (or the optimal temperature for the specific enzyme, usually 25-40 °C).

  • Monitor the reaction progress. Enzymatic reactions can be slower, sometimes requiring 24-72 hours.

  • Once complete, the enzyme can be removed by filtration, and the product can be isolated by extraction.

Decision-Making Workflow:

The following diagram can help guide your choice of hydrolysis method:

G Start Start: Pyrazole Ester Hydrolysis Is_Substrate_Stable Is the substrate stable to strong base? Start->Is_Substrate_Stable Try_Low_Temp Try Low-Temp Hydrolysis (LiOH, 0°C) Is_Substrate_Stable->Try_Low_Temp Yes Is_Substrate_Sensitive Is the substrate sensitive to both acid and base? Is_Substrate_Stable->Is_Substrate_Sensitive No Decarboxylation_Observed Still observing decarboxylation? Try_Low_Temp->Decarboxylation_Observed Use_Milder_Base Use a milder base (K2CO3, RT) Decarboxylation_Observed->Use_Milder_Base Yes Success Success: Clean Hydrolysis Decarboxylation_Observed->Success No Use_Milder_Base->Success Use_Organometallic Use Trimethyltin Hydroxide Is_Substrate_Sensitive->Use_Organometallic Yes Use_Enzymatic Consider Enzymatic Hydrolysis Is_Substrate_Sensitive->Use_Enzymatic Consider as alternative Use_Organometallic->Success Use_Enzymatic->Success

Caption: Decision tree for selecting a pyrazole ester hydrolysis method.

References

  • Nicolaou, K. C., & Snyder, S. A. (2005). Chasing molecules that were never there: misassigned natural products and the role of chemical synthesis in modern structure elucidation. Angewandte Chemie International Edition, 44(7), 1012-1044. [Link]

purification of methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate from byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User: Drug Development Chemists, Agrochemical Researchers Target Molecule: Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate Critical Challenge: The synthesis of N-alkylated pyrazoles inherently generates regioisomers (N1 vs. N2 alkylation).[1] For 3(5)-substituted pyrazoles, distinguishing and separating the 1,5-isomer (Target) from the 1,3-isomer (Impurity) is the primary purification hurdle.[1]

PropertySpecification
Target Structure 1,5-Isomer (Ester at position 5 relative to N-butyl)
Major Impurity 1,3-Isomer (Ester at position 3 relative to N-butyl)
Common Byproducts Hydrolyzed acid, bis-alkylated species, inorganic salts
Validation Method 1H-NMR (NOESY), HPLC, TLC

Module 1: The Regioisomer Challenge (Separation Strategy)

The Science: The precursor, methyl 4-chloropyrazole-3-carboxylate, exists in tautomeric equilibrium.[1] Under basic alkylation conditions (e.g.,


), the alkyl halide (butyl bromide/iodide) attacks both nitrogen atoms.
  • Thermodynamic Control: Often favors the less sterically hindered 1,3-isomer.[1]

  • Steric Reality: The ester group at position 3(5) creates steric bulk. The target 1,5-isomer places the butyl group adjacent to the ester, often making it the minor or more difficult to isolate product depending on the specific base/solvent system used.

Troubleshooting Workflow: Isomer Separation

PurificationWorkflow Start Crude Reaction Mixture TLC Step 1: TLC Analysis (Hexane:EtOAc 8:2) Start->TLC Decision Are spots separated? TLC->Decision Flash Method A: Flash Chromatography (Silica Gel 230-400 mesh) Decision->Flash Rf Δ > 0.1 Recryst Method B: Fractional Recrystallization (If solid) Decision->Recryst Rf Δ < 0.1 (Co-eluting) Gradient Gradient Optimization: Start 100% Hex -> 20% EtOAc Flash->Gradient Solvent Solvent Selection: Cold Hexane or EtOH/H2O Recryst->Solvent Check Step 3: 1H-NMR / NOESY Check Gradient->Check Solvent->Check Final Pure Target (1,5-Isomer) Check->Final NOE: Butyl-Ester Interaction

Figure 1: Decision tree for selecting the appropriate purification pathway based on initial crude analysis.

Protocol A: High-Resolution Flash Chromatography

Best for: Removing the 1,3-regioisomer and unreacted alkyl halides.[1]

  • Stationary Phase: Acid-washed Silica Gel (230–400 mesh). Note: Standard silica is usually sufficient, but pyrazoles can tail due to basicity. If tailing occurs, add 1% Triethylamine to the mobile phase.

  • Loading: Dry loading is mandatory . Dissolve crude in minimal DCM, adsorb onto silica, and rotovap to a free-flowing powder.

  • Elution Gradient:

    • 0–5 mins: 100% Hexane (Flushes out excess butyl halide).

    • 5–20 mins: Linear gradient to 90:10 (Hexane:EtOAc).

    • 20–40 mins: Hold at 85:15 or 80:20.

    • Observation: The 1,3-isomer (less polar, less hindered) typically elutes first. The 1,5-isomer (Target, more polar due to dipole alignment) elutes second.

Module 2: Chemical Cleanup (Hydrolysis & Salts)

The Problem: The ester moiety at position 5 is susceptible to hydrolysis, especially if the alkylation used strong bases (NaOH/KOH) or if the workup was too basic.

Byproduct: 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid.[1] Symptom: Broad streak at the baseline of the TLC plate; loss of the methyl singlet in NMR (~3.8 ppm).

Protocol B: Acidic Wash & Extraction[1]
  • Quench: Pour reaction mixture into ice-cold water.

  • pH Adjustment: Acidify aqueous layer to pH ~5–6 using 1M HCl. Do not go lower than pH 4 to avoid protonating the pyrazole ring excessively, which traps it in the water layer.

  • Extraction: Use Ethyl Acetate (3x).

  • Wash:

    • Wash combined organics with Sat. NaHCO3 (2x).

    • Why? This converts any hydrolyzed carboxylic acid byproduct into its water-soluble sodium salt, effectively removing it from the organic layer containing your ester target.[1]

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the compound is acid-sensitive (Lewis acidic character).

Module 3: Self-Validation (Analytical Integrity)

Trustworthiness Check: How do you prove you have the 1,5-isomer and not the 1,3-isomer?

The "NOESY" Standard: Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for pyrazole regiochemistry.

FeatureTarget (1,5-Isomer)Impurity (1,3-Isomer)
Spatial Proximity N-Butyl group is close to the Ester Methyl.[1]N-Butyl group is far from the Ester Methyl.[1]
NOE Signal Strong Cross-peak between

(butyl) and

(ester).[1]
No Cross-peak between butyl and ester.
13C NMR (C3 vs C5) C5 (Ester bearing) is typically further downfield (~130-140 ppm).C3 is typically more upfield.

Troubleshooting FAQ

Q1: My product is co-eluting with the regioisomer. What now?

  • A: Switch solvents. If Hexane/EtOAc fails, try Toluene/Acetone (95:5). The π-π interactions of Toluene with the pyrazole ring can often alter the selectivity enough to separate isomers that co-elute in alkane systems.

Q2: I see a new spot appearing during column chromatography.

  • A: Your compound might be decomposing on the silica. Pyrazoles can be acid-sensitive.[1]

    • Fix: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) to neutralize acidic sites.

Q3: The yield is low, but the NMR looks clean.

  • A: Check the aqueous layer. The pyrazole nitrogen can accept a proton. If your workup was too acidic (pH < 3), your product is likely protonated and sitting in the water waste. Neutralize the aqueous layer to pH 7-8 and re-extract.[1]

Q4: Can I distill this compound?

  • A: Generally, no . Small pyrazole esters have high boiling points and are prone to thermal decarboxylation or polymerization. Recrystallization (from cold hexane or ethanol) or high-vacuum sublimation are safer alternatives for final polishing.[1]

References

  • Regioselective Synthesis of N-Substituted Pyrazoles

    • Source:Journal of Organic Chemistry
    • Citation: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org.[2] Chem., 73(6), 2412–2415.

    • URL:[Link]

  • Chromatographic Separation of Pyrazole Isomers: Source:BenchChem Technical Guides Citation: Column chromatography conditions for separ
  • Tebufenpyrad (Analog)

    • Source:University of Hertfordshire PPDB
    • Citation: Tebufenpyrad: Environmental Fate and Chemical Properties.[3][4]

    • URL:[Link]

  • NOESY Characterization of N-Alkyl Pyrazoles

    • Source:MDPI Molecules
    • Citation: Broad study on the N-alkylation of pyrazoles and NOESY verific
    • URL:[Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: N-Butyl vs. N-Methyl Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkyl Decision Matrix

In the optimization of pyrazole carboxamide scaffolds—widely utilized in Succinate Dehydrogenase Inhibitor (SDHI) fungicides, Mitochondrial Electron Transport Inhibitor (METI) acaricides, and kinase-targeting anticancer agents—the choice between an


-methyl  and an 

-butyl
substituent is rarely trivial. It represents a fundamental trade-off between steric precision and lipophilic engagement .
  • 
    -Methyl:  The industry standard for maximizing ligand efficiency. It offers minimal steric penalty, allowing the pyrazole core to slot deeply into restricted binding pockets (e.g., the ubiquinone binding site). However, it can suffer from lower membrane permeability if the rest of the molecule is too polar.
    
  • 
    -Butyl:  A strategic tool for modulating LogP and probing hydrophobic channels. While often incurring a steric penalty in tight orthosteric sites, recent data indicates that linear 
    
    
    
    -butyl chains can outperform methyl groups in targets with elongated hydrophobic grooves (e.g., specific fungal SDH variants).

Physicochemical Profile & SAR Logic

The transition from methyl (C1) to butyl (C4) alters the physicochemical landscape of the molecule, driving changes in pharmacokinetics (PK) and binding thermodynamics.

PropertyN-Methyl AnalogN-Butyl AnalogImpact on Bioactivity
Steric Bulk (A-Value) LowModerateMethyl fits ubiquitous tight pockets; Butyl requires a flexible or open channel.
Lipophilicity (

LogP)
Baseline+1.5 to +2.0Butyl significantly increases membrane permeability but risks non-specific binding.
Solubility (Water) Moderate/HighLowButyl analogs often require formulation aids (e.g., emulsifiable concentrates).
Metabolic Liability N-Dealkylation (Slow)

-Oxidation (Fast)
Butyl chains are prone to rapid oxidative clearance at the terminal carbon.
SAR Decision Workflow

The following decision tree illustrates when to deploy a Methyl vs. Butyl group during lead optimization.

SAR_Logic Start Lead Optimization: Pyrazole Carboxamide Scaffold CheckPocket Analyze Binding Pocket (Crystal Structure/Homology) Start->CheckPocket TightPocket Restricted Q-site? (e.g., Complex I) CheckPocket->TightPocket Small Volume OpenChannel Elongated Hydrophobic Channel? (e.g., Fungal SDH) CheckPocket->OpenChannel Large Volume SelectMethyl Select N-Methyl Priority: Ligand Efficiency TightPocket->SelectMethyl SelectButyl Select N-Butyl Priority: Hydrophobic Contact OpenChannel->SelectButyl Permeability Is Membrane Permeability Limiting? SelectMethyl->Permeability Permeability->SelectMethyl No (Keep Potency) Permeability->SelectButyl Yes (Need LogP Boost) caption Figure 1: Strategic selection workflow for N-alkyl substitution based on target topology.

Comparative Bioactivity Data[1][2][3][4][5][6][7][8][9]

Case Study A: SDHI Fungicides (Target: Complex II)

In a recent study optimizing pyrazole-4-carboxamides against Rhizoctonia solani (Rice Sheath Blight), the length of the alkyl chain on the sulfide moiety was critical. While methyl groups are standard, the


-butyl  analog demonstrated superior potency by exploiting a specific hydrophobic region in the fungal SDH enzyme.

Experimental Data: Inhibition of R. solani Mycelial Growth

Compound IDR-GroupEC50 (

g/mL)
Relative PotencyNotes
Fluxapyroxad (Standard)0.0361.0xCommercial Benchmark (N-methyl pyrazole)
Compound 4q Isoamyl0.1480.24xBranched chain steric clash
Compound 4t Cyclopentyl0.3540.10xCyclic bulk unfavorable
Compound 4n

-Butyl
0.101 0.35x Best among alkyl-phenyl sulfides
Compound 8e Benzyl0.0123.0xPi-stacking dominates alkyl effects here

Insight: While the benzyl group (8e) was the ultimate lead, the


-butyl (4n)  analog significantly outperformed branched and cyclic isomers, proving that if an alkyl chain is used, linearity is crucial for fitting into the access channel of the SDH active site [1].
Case Study B: Mammalian Cytotoxicity (Target: Complex I)

In the context of mitochondrial toxicity (a common liability for this scaffold),


-methyl pyrazoles often exhibit higher acute toxicity due to their ability to tightly inhibit Mammalian Complex I.
  • Observation: 1-Methyl-1H-pyrazole-5-carboxamides showed unexpected acute toxicity in mice (LD50 < 100 mg/kg) and potent inhibition of mitochondrial respiration in rat hepatocytes.

  • Mechanism: The small

    
    -methyl group allows the inhibitor to penetrate deep into the ubiquinone-binding tunnel of Complex I.
    
  • Butyl Comparison: Increasing the chain length to

    
    -butyl in similar METI scaffolds often reduces mammalian toxicity (increasing the safety margin) because the mammalian pocket is more sterically restricted than the insect/fungal counterpart. However, this must be balanced against loss of target potency [2, 3].
    

Mechanism of Action & Pathway Visualization

The bioactivity difference stems from how the


-substituent interacts with the Quinone-Binding Site (Q-site)  of the mitochondrial complexes.

MOA_Pathway cluster_site Mitochondrial Q-Site Inhibitor Pyrazole Carboxamide PocketEntry Hydrophobic Access Channel Inhibitor->PocketEntry Diffusion PocketEntry->PocketEntry N-Butyl interacts here (Hydrophobic stabilization) DeepPocket Deep Binding Pocket (Tyr/His Residues) PocketEntry->DeepPocket N-Methyl fits (High Affinity) PocketEntry->DeepPocket N-Butyl clashes (Reduced Affinity) BlockET BlockET DeepPocket->BlockET Blocks Electron Transfer (Ubiquinone -> Cytochrome) CellDeath CellDeath BlockET->CellDeath ATP Depletion & ROS Generation caption Figure 2: Differential binding modes. N-Methyl penetrates deep; N-Butyl anchors in the channel.

Experimental Protocols

To validate the bioactivity differences in your own lab, use these self-validating protocols.

Protocol A: Mitochondrial Respiration Assay (Glu/Gal Switch)

Purpose: To distinguish between specific mitochondrial inhibition (N-methyl characteristic) and general cytotoxicity.

  • Cell Seeding: Seed HepG2 cells (1.5 x 10^4 cells/well) in two parallel 96-well plates.

  • Media Prep:

    • Plate A (Glycolytic): DMEM + 25 mM Glucose (Cells can survive mitochondrial block via glycolysis).

    • Plate B (OxPhos): DMEM + 10 mM Galactose (Cells forced to use mitochondria).

  • Treatment: Treat with N-methyl and N-butyl analogs (0.01 - 100

    
    M) for 24 hours.
    
  • Readout: Measure viability using ATP-lite or MTT assay.

  • Validation Metric:

    • Mitochondrial Toxin: IC50(Galactose) << IC50(Glucose) (typically >3-fold shift).

    • Expectation:N-methyl analogs often show a sharper "Galactose shift" than N-butyl analogs if the butyl group reduces Complex I affinity [3].

Protocol B: Fungal Mycelial Growth Inhibition

Purpose: To determine intrinsic antifungal potency.[1][2]

  • Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

  • Media: Prepare Potato Dextrose Agar (PDA). Add compound to molten agar (50°C) to achieve final concentrations (e.g., 0.1, 0.5, 1, 5, 25, 50

    
    g/mL).
    
  • Inoculation: Place a 5mm mycelial plug of R. solani or S. sclerotiorum in the center of the plate.

  • Incubation: Incubate at 25°C for 48-72 hours in the dark.

  • Calculation: Measure colony diameter (mm).

    • (Where

      
       = Control diameter, 
      
      
      
      = Treated diameter).
  • Analysis: Perform regression analysis (Log-Probit) to calculate EC50.

References

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Journal of Agricultural and Food Chemistry. (2025). Link(Note: Refers to recent SAR data on thioether variants).

  • Mitochondrial Dysfunction Induced by N-Butyl-1-(4-Dimethylamino)Phenyl-1,2,3,4-Tetrahydro-β-Carboline-3-Carboxamide. PLoS One. (2015). Link

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. (2021). Link

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Link

  • Rational scaffold design mitigates mitochondrial complex I off-target inhibition. bioRxiv. (2026). Link

Sources

A Comparative Guide to the Validation of Pyrazole Ester Synthesis Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is the first crucial step in the discovery pipeline. Pyrazole esters, a key pharmacophore in numerous therapeutic agents, are of significant interest due to their diverse biological activities. However, the successful synthesis of a target molecule is only half the story. Rigorous analytical validation is paramount to confirm the identity, purity, and yield of the synthesized compound, ensuring the reliability and reproducibility of downstream applications. This guide provides an in-depth technical comparison of analytical methodologies for the validation of pyrazole ester synthesis, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols grounded in scientific integrity.

The Synthetic Challenge: A Representative Pyrazole Ester Synthesis

A common and efficient method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[1] This reaction is often catalyzed by a small amount of acid and proceeds with high efficiency. For the context of this guide, we will consider the synthesis of a hypothetical model compound: Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate .

Experimental Protocol: Knorr Synthesis of a Pyrazole Ester
  • In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The successful execution of this synthesis necessitates a robust analytical framework to not only confirm the presence of the desired pyrazole ester but also to identify and quantify any unreacted starting materials, intermediates, and by-products.

The Analytical Imperative: Choosing the Right Tool for the Job

While several analytical techniques can be employed to validate a chemical synthesis, their capabilities in terms of specificity, sensitivity, and the richness of information they provide vary significantly. Here, we compare the most common techniques for the validation of our model pyrazole ester synthesis.

Comparative Analysis of Analytical Methods

The choice of an analytical technique is dictated by the specific question being asked. For comprehensive validation of a newly synthesized compound, a multi-faceted approach is often required, with LC-MS/MS offering the most versatile and powerful single platform.

Parameter LC-MS/MS HPLC-UV Nuclear Magnetic Resonance (NMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Identification, Quantification, PurityQuantification, PurityStructural Elucidation, PurityIdentification, Purity (for volatile compounds)
Specificity ExcellentGood to ModerateExcellentExcellent
Sensitivity Excellent (pg-fg)Good (ng-µg)Moderate (µg-mg)Excellent (pg-ng)
Structural Info Molecular Weight & FragmentationNoneDetailed ConnectivityMolecular Weight & Fragmentation
Throughput HighHighLowModerate to High
Limitations Matrix Effects, Ionization EfficiencyRequires ChromophoreLarge Sample Amount, Complex SpectraRequires Volatility & Thermal Stability

Deep Dive: LC-MS/MS for Definitive Validation

LC-MS/MS stands out as the gold standard for the validation of synthetic products due to its unparalleled sensitivity and specificity. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The Causality Behind LC-MS/MS Method Development

A robust LC-MS/MS method is not a "one-size-fits-all" solution. Its development is a systematic process guided by the physicochemical properties of the analyte and the principles of mass spectrometry.

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) infusion Direct Infusion of Analyte ms1_scan Full Scan (MS1) for [M+H]+ infusion->ms1_scan Determine Precursor Ion ms2_scan Product Ion Scan (MS2) for Fragmentation ms1_scan->ms2_scan Select Precursor for Fragmentation mrm_dev MRM Transition Selection ms2_scan->mrm_dev Identify Stable & Intense Product Ions lc_dev LC Method Optimization (Column, Mobile Phase) mrm_dev->lc_dev Develop Separation for Target & Impurities specificity Specificity & Matrix Effects lc_dev->specificity Finalized Method linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for evaluating the in vitro metabolic stability of the novel compound, methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate. In drug discovery, early assessment of metabolic stability is paramount, as it directly influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable might accumulate to toxic levels. This document outlines the scientific rationale, experimental protocols, and data interpretation required to characterize the metabolic fate of this pyrazole derivative and compare its performance against established benchmarks.

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Its utility stems from its ability to engage in various biological interactions while offering a platform for synthetic modification to fine-tune physicochemical and pharmacokinetic properties.[4][5][6] However, the substituents on the pyrazole ring heavily influence its metabolic stability.[7][8] This guide will focus on the N-butyl and C4-chloro substitutions of the subject compound, which are anticipated sites of metabolic activity.

Experimental Design: The Liver Microsomal Stability Assay

To assess Phase I metabolic stability, the most robust and widely used primary screen is the liver microsomal stability assay.[9][10][11] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism.[10][11]

The core principle of this assay is to incubate the test compound with liver microsomes and measure its rate of disappearance over time. This is achieved by initiating the enzymatic reactions with the addition of a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which provides the reducing equivalents necessary for CYP enzyme function.[10][12]

Rationale for Key Parameters:
  • Test System: Pooled human liver microsomes (HLM) are used to average out inter-individual variability in enzyme expression and activity.[9]

  • Cofactor: NADPH is essential for the catalytic cycle of CYP enzymes.[12] A control incubation without NADPH is crucial to distinguish between enzymatic degradation and simple chemical instability.[9][13]

  • Controls: High-turnover (e.g., Verapamil, Testosterone) and low-turnover (e.g., Diazepam) control compounds are included to validate the metabolic competency of the microsomal batch and the overall assay performance.[14][15]

  • Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying the parent compound in a complex biological matrix.[16][17]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro liver microsomal stability assay.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase (37°C) cluster_analysis Analysis Phase stock 1. Prepare 10 mM Stock of Test Compound in DMSO work 2. Dilute Stock to 1 µM in Phosphate Buffer stock->work incubate 5. Pre-warm & Mix Compound + Microsomes work->incubate microsomes 3. Thaw & Prepare Liver Microsomes (0.5 mg/mL in Buffer) microsomes->incubate nadph 4. Prepare NADPH Cofactor Solution (1 mM) nadph->incubate start_rxn 6. Initiate Reaction by Adding NADPH incubate->start_rxn time_points 7. Aliquot at Time Points (0, 5, 15, 30, 45 min) start_rxn->time_points quench 8. Quench Reaction (Ice-Cold Acetonitrile + Internal Standard) time_points->quench centrifuge 9. Centrifuge to Pellet Protein quench->centrifuge supernatant 10. Transfer Supernatant for Analysis centrifuge->supernatant lcms 11. LC-MS/MS Quantification of Remaining Compound supernatant->lcms data 12. Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format for higher throughput.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate in DMSO.

    • Prepare working solutions (e.g., 1 µM) of the test compound and positive controls (Verapamil, Diazepam) in 0.1 M potassium phosphate buffer (pH 7.4).[13]

    • On ice, thaw pooled human liver microsomes and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[10]

    • Prepare a 1 mM NADPH solution in phosphate buffer. Keep on ice.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test compound and control working solutions to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes with gentle shaking.[18]

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the "-NADPH" control wells. For "-NADPH" controls, add an equal volume of buffer.[18]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide, a structurally unrelated compound).[9][13] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing and Analysis:

    • Seal the collection plate and vortex vigorously.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.[19]

Data Analysis and Comparative Interpretation

The primary data from the LC-MS/MS analysis is used to calculate key parameters that define metabolic stability.

  • Half-Life (t½): The time required for 50% of the parent compound to be metabolized. This is determined from the slope (k) of the natural logarithm of the percent remaining compound versus time.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The volume of liver microsomal incubate cleared of the drug per unit time, normalized to the amount of microsomal protein.[20] It reflects the intrinsic metabolic capacity of the liver enzymes.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Comparative Data Table (Exemplary Data)

The performance of methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate should be compared against both internal controls and literature data for other relevant scaffolds.

Compound/Moietyt½ (min)CLint (µL/min/mg protein)Stability Classification
Verapamil (Control) 12115.5High Turnover / Low Stability
Diazepam (Control) > 120< 9.6Low Turnover / High Stability
Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate 48 28.9 Moderate Stability
Alternative 1: 1-Cyclopropylpyrazole Derivative[7]> 90< 15.4High Stability
Alternative 2: 1-Isopropylpyrazole Derivative[7]4530.8Moderate Stability
Alternative 3: Phenylbutazone (Pyrazole Drug)[5]VariableLow to ModerateMetabolically Active

Interpretation: In this exemplary dataset, methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate exhibits moderate metabolic stability. Its clearance rate is significantly lower than the high-turnover control (Verapamil), suggesting it is not subject to extremely rapid metabolism. However, it is cleared more quickly than the high-stability control (Diazepam) and a potential cyclopropyl alternative, indicating that the N-butyl group is a likely site for metabolic attack.[7] This positions the compound in a favorable "tunable" range for lead optimization.

Putative Metabolic Pathways

Based on the structure and known metabolic pathways of related N-alkylated and chlorinated heterocyclic compounds, several Phase I metabolic transformations are plausible for methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate. The primary sites of metabolism are likely the N-butyl chain and potentially the pyrazole ring itself.

  • N-dealkylation: Cleavage of the N-butyl group is a common metabolic pathway.

  • Hydroxylation: Oxidation can occur at various positions on the butyl chain (ω, ω-1 oxidation) leading to alcohol metabolites, which can be further oxidized to carboxylic acids.

  • Oxidative Dechlorination: While generally less common for aromatic chlorides, enzymatic removal of the chlorine atom is a possibility.

  • Ester Hydrolysis: The methyl ester group could be hydrolyzed by esterases present in the liver microsomes to form the corresponding carboxylic acid.

Generalized Metabolic Pathway Diagram

G cluster_phase1 Phase I Metabolism (CYP450s, Esterases) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent Methyl 1-butyl-4-chloro-1H- pyrazole-5-carboxylate N_Dealkylation N-Dealkylation Product (4-chloro-1H-pyrazole-5-carboxylate) Parent->N_Dealkylation N-Dealkylation Hydroxylation Hydroxylated Metabolites (Oxidation on Butyl Chain) Parent->Hydroxylation Hydroxylation Hydrolysis Carboxylic Acid Metabolite (Ester Hydrolysis) Parent->Hydrolysis Ester Hydrolysis Glucuronide Glucuronide Conjugates Hydroxylation->Glucuronide UGT Sulfate Sulfate Conjugates Hydroxylation->Sulfate SULT Hydrolysis->Glucuronide UGT

Caption: Plausible metabolic pathways for the title compound.

Conclusion and Future Directions

The in vitro liver microsomal stability assay provides a critical first assessment of the metabolic fate of methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate. The exemplary data suggest the compound possesses moderate stability, making it a viable candidate for further development. The N-butyl group is identified as a potential metabolic soft spot.

For researchers seeking to enhance stability, bioisosteric replacement of the N-butyl group with less metabolically susceptible moieties, such as a cyclopropyl or a strategically fluorinated alkyl chain, could be explored.[7] Conversely, if higher clearance is desired, introducing more labile functional groups may be considered.

The next logical steps in characterizing this compound would involve:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the specific structures of the metabolites formed.[17][21]

  • Hepatocyte Stability Assays: Employing intact liver cells to assess the contribution of both Phase I and Phase II metabolic enzymes, providing a more complete picture of overall hepatic clearance.[1][15][22]

  • CYP Reaction Phenotyping: Identifying which specific CYP isozymes are responsible for the compound's metabolism to predict potential drug-drug interactions.

By systematically applying these in vitro tools, researchers can build a comprehensive metabolic profile to guide the rational design and optimization of this promising pyrazole-based compound.

References

  • Canzio, D., & Ciafrè, S. (1987). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 178(1), 11–20. [Link]

  • Di, L., & Obach, R. S. (2020). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved February 25, 2026, from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Retrieved February 25, 2026, from [Link]

  • Pelkonen, O., & Turpeinen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica Sinica B, 9(4), 660-672. [Link]

  • Fay, K. A., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 40(10), 2827-2840. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro-Sundia. Retrieved February 25, 2026, from [Link]

  • Speth, C., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Molecules, 26(11), 3375. [Link]

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1595-1616. [Link]

  • Singh, A., & Kumar, A. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Jones, R. D., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1034-1038. [Link]

  • Karrouchi, K., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 677717. [Link]

  • Kumar, V., et al. (2023). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

  • Zan, B., & Benet, L. Z. (2018). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. eScholarship. [Link]

  • Chandrasekhar, D. V., et al. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. Biomedical Chromatography, 32(2). [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Nitsche, C., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Journal of Medicinal Chemistry, 56(21), 8447-8460. [Link]

  • Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(7), 1143-1151. [Link]

  • Al-Ostath, A., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 618. [Link]

  • Kirchherr, H., & Kühn-Velten, W. N. (2005). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. Journal of Chromatography B, 822(1-2), 294-299. [Link]

  • Zhang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Toxics, 12(2), 100. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-17. [Link]

  • Patel, P. R., et al. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research & Allied Sciences, 5(2), 1-10. [Link]

  • U.S. Environmental Protection Agency. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved February 25, 2026, from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. Retrieved February 25, 2026, from [Link]

  • Li, Y., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Pharmaceutical Biology, 57(1), 321-329. [Link]

  • PubChem. (n.d.). 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate

[1]

Executive Summary & Chemical Identity

Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate is a halogenated heterocyclic ester commonly used as an intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds.[1] Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of the chlorine substituent and the pyrazole ring.

Improper disposal into non-halogenated waste streams or municipal drains poses severe regulatory risks (RCRA/CLP violations) and environmental hazards (persistence, potential for dioxin formation during uncontrolled combustion).

Parameter Technical Detail
Chemical Class Halogenated Heterocyclic Ester
Functional Groups Pyrazole, Methyl Ester, Alkyl (Butyl), Chloro
Primary Hazard Irritant (Skin/Eye/Resp), Acute Toxicity (Oral), Aquatic Toxicity
Waste Stream Halogenated Organic Solvent/Solid
Incineration Req. High-temperature (>1100°C) with HCl scrubbing
Hazard Profiling & Pre-Disposal Safety

Before handling waste, you must validate the state of the material. While specific SDS data for this exact butyl analog may be sparse, its structural congeners (ethyl/methyl analogs) dictate the following safety profile based on Structure-Activity Relationship (SAR) assessment.

  • Toxicity: Treat as Harmful if Swallowed (H302) and Irritating to Eyes/Skin (H315/H319) .[1][2][3]

  • Reactivity: Stable, but the ester group is susceptible to hydrolysis in strong acids/bases. Incompatible with strong oxidizers. [1][4][5][6]

  • PPE Requirements:

    • Gloves: Nitrile (0.11 mm minimum) for incidental splash; Laminate film (Silver Shield) for prolonged handling.[1]

    • Respiratory: N95/P2 particulate filter if handling solid powder; Fume hood required for liquid handling.

Waste Segregation Protocol (The "Red Can" Rule)

The presence of the Chlorine (Cl) atom mandates segregation from non-halogenated solvents. Mixing this compound with non-halogenated waste (e.g., pure acetone/ethanol) significantly increases disposal costs and complicates incineration.

Decision Logic: Waste Stream Selection

The following flowchart illustrates the critical decision path for segregating this specific chemical.

WasteSegregationStartWaste Material ContainingMe-1-butyl-4-chloro-pyrazole-5-carboxylateStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / Powder / DebrisStateCheck->SolidConcCheckConcentration > 1%?Liquid->ConcCheckSolidStreamSTREAM C: Hazardous Solid Waste(Double Bagged)Solid->SolidStreamHaloStreamSTREAM A: Halogenated Solvent Waste(High BTU Incineration)ConcCheck->HaloStreamYes (Standard)NonHaloStreamSTREAM B: Non-Halogenated Waste(Only if <0.1% Trace)ConcCheck->NonHaloStreamNo (Trace/Rinsate)

Figure 1: Decision tree for segregating halogenated pyrazole waste. Note that even dilute solutions are best defaulted to the Halogenated stream to ensure compliance.

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Compound (Solid or Liquid)

Use this for expired stocks, degraded samples, or excess synthesis product.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[1] Avoid metal cans if the sample is acidic or wet, as hydrolysis can generate HCl.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant, Halogenated.

  • Transfer: Dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) if your facility requires liquid waste, OR place the solid container directly into a secondary solid waste drum.

  • Storage: Store in the Halogenated Waste Satellite Accumulation Area (SAA). Keep the cap tight to prevent volatile emissions.[1][7][8]

Scenario B: Disposal of Reaction Mixtures & Mother Liquors

Use this for HPLC effluent or post-reaction distinct phases.[1]

  • pH Check: Verify the pH of the solution.[1]

    • Why? If the synthesis involved acid catalysis, the waste might be acidic.

    • Action: Neutralize to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the waste drum to prevent drum corrosion or gas generation.

  • Segregation: Pour into the Halogenated Solvent carboy (often red or yellow tagged).[1]

    • Critical: Do NOT pour into the "Organic Non-Halogenated" (blue) carboy. Even small amounts of Cl can contaminate the entire non-halogenated batch, forcing the facility to reclassify 55 gallons of cheap waste as expensive halogenated waste.

Scenario C: Contaminated Labware (Solid Debris)

Use this for silica gel, gloves, paper towels, and syringes.[1]

  • Decontamination: Triple rinse empty vials with acetone.[1] Collect the rinsate into the Halogenated Liquid stream (Scenario B).

  • Encapsulation: Place contaminated solids (silica gel, drying agents like MgSO₄) into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Sealing: Goose-neck seal the bag (twist and tape).

  • Disposal: Place in the Hazardous Solid Waste drum. Do not place in regular trash or biohazard bins.

Emergency Spill Management

In the event of a spill outside a fume hood, immediate action is required to prevent respiratory exposure to potential dust or vapors.

SpillResponseAssess1. Assess Volume & Hazard(Is it safe to clean?)EvacuateMajor Spill (>500mL/50g)EVACUATE & Call EHSAssess->EvacuateHigh RiskPPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Assess->PPELow RiskContain3. Containment(Sand/Vermiculite berm)PPE->ContainAbsorb4. Absorb/Sweep(Use non-sparking tools)Contain->AbsorbBag5. Bag & Tag(Label as Haz Waste)Absorb->Bag

Figure 2: Workflow for managing incidental spills of methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate.

Chemical Compatibility Matrix

Ensure the waste stream containing this pyrazole ester is NOT mixed with the following incompatibles in the central accumulation area:

Incompatible Class Risk Preventative Action
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Fire/ExplosionKeep separate; do not mix in same carboy.[1]
Strong Bases (e.g., NaOH, KOH)Exothermic HydrolysisSaponification of the ester generates heat and alcohol byproducts.
Alkali Metals (Li, Na)ReactivityPotential reaction with the halogenated group (Wurtz-Fittig type side reactions).[1]
References
  • Fisher Scientific. (2024).[1][4] Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid (Analogous Structure).[1] Retrieved from [1]

  • Temple University EHS. (2024).[1] Halogenated Solvents in Laboratories: Waste Classification and Disposal. Retrieved from [1]

  • Washington State University. (2024).[1] Laboratory Safety Guide: Halogenated Solvents and Dangerous Waste.[1][7][8] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Safety: Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.[1] Retrieved from [1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.